molecular formula C15H13F3N4S B2450286 5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861208-13-1

5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2450286
CAS No.: 861208-13-1
M. Wt: 338.35
InChI Key: BGROENJRRJGNEO-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine (CAS 861208-13-1) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their remarkable versatility . The core TP structure is isoelectronic with the purine ring system, making it a valuable bioisostere for purines in the design of novel bioactive molecules . This characteristic allows researchers to explore interactions with enzyme binding sites that typically recognize adenine nucleotides, such as kinase ATP-binding pockets . Beyond this, the TP scaffold has been investigated as a bioisostere for other functional groups, including the carboxylic acid moiety and the N-acetyl fragment of ε-N-acetylated lysine . The presence of multiple nitrogen atoms in the triazolopyrimidine core also confers metal-chelating properties, which can be exploited in the design of metalloenzyme inhibitors or diagnostic agents . Compounds based on this scaffold have demonstrated significant potential in various therapeutic areas, including cancer chemotherapy and the treatment of infectious diseases like leishmaniasis and Chagas disease . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5,7-dimethyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4S/c1-9-7-10(2)22-13(19-9)20-14(21-22)23-8-11-3-5-12(6-4-11)15(16,17)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGROENJRRJGNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.

Biological Activity

5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound belongs to the triazole family, which is known for a variety of biological effects including antimicrobial, antifungal, anticancer, and anticonvulsant properties.

Chemical Structure

The compound's structure is characterized by:

  • A triazole ring fused with a pyrimidine moiety.
  • A trifluoromethyl group attached to a benzyl moiety.
  • A sulfanyl group that may enhance its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
PC35.0
K5626.0
Hela4.5
A5497.0

These values suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial and Antifungal Activity

The triazole structure is also associated with antimicrobial properties. Studies have demonstrated that similar compounds possess antifungal activities against pathogens such as Candida albicans and Aspergillus niger. The inhibition rates are comparable to standard antifungal agents:

CompoundInhibition Rate (%)Reference
Triazole Derivative A90%
Triazole Derivative B85%

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been evaluated using the Maximal Electroshock (MES) test. Compounds in this class have shown efficacy comparable to established anticonvulsants like carbamazepine:

CompoundED50 (mg/kg)Reference
Carbamazepine11.8
Valproate272
Triazole Derivative C15.0

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of enzymes involved in cell proliferation.
  • Disruption of cellular membranes in microbial cells.
  • Modulation of neurotransmitter systems , potentially affecting seizure thresholds.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Study : A study on the efficacy of a similar triazole compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Antifungal Treatment : Clinical trials indicated that a triazole derivative effectively treated resistant strains of Candida infections in immunocompromised patients.

Q & A

Q. Critical parameters :

  • Temperature control (80–100°C) to avoid side reactions.
  • Solvent polarity affects reaction kinetics and product stability.

Basic: How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Key features from related triazolopyrimidine derivatives include:

Parameter Value Source
Bond length (C-N)1.32–1.38 Å
Dihedral angle (triazole-pyrimidine)2.5–4.1°
Hydrogen bondingN–H···O (2.8–3.1 Å)

Q. Methodology :

  • Single-crystal diffraction with SHELX software for refinement .
  • Spectroscopic validation via 1H NMR^1 \text{H NMR} (e.g., δ 2.38 ppm for methyl groups) and IR (C=S stretch at 680–720 cm1^{-1}) .

Advanced: How do structural modifications influence its antimalarial activity?

Substituent effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition have been systematically studied:

  • Trifluoromethyl group : Enhances lipophilicity and target binding (IC50_{50} = 12 nM vs. 45 nM for non-CF3_3 analogs) .
  • Sulfanyl linker : Improves solubility and reduces off-target toxicity (selectivity index >100 for PfDHODH over human DHODH) .

Q. SAR Design Strategy :

  • Replace 4-(trifluoromethyl)benzyl with bulkier groups (e.g., 3,4-dichlorophenyl) to probe steric effects.
  • Introduce electron-withdrawing substituents (e.g., nitro) to modulate electron density .

Advanced: What experimental designs are used to evaluate herbicidal activity?

Preliminary bioassays follow standardized protocols:

  • In vitro testing :
    • Target organisms : Barnyardgrass (Echinochloa crusgalli) and rape (Brassica campestris) at 100 ppm concentration .
    • Metrics : Inhibition rate (%) after 7 days, compared to controls (e.g., glyphosate).
  • In vivo fungicidal testing :
    • Pathogens : Rhizoctonia solani (50 ppm), Fusarium oxysporum (negative control) .
    • Data interpretation : EC50_{50} values calculated via probit analysis.

Q. Troubleshooting :

  • Adjust pH (5.5–6.5) to maintain compound stability in aqueous media.
  • Use adjuvant surfactants (e.g., Tween-20) to improve foliar absorption .

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from variations in:

Assay conditions :

  • Temperature (e.g., 25°C vs. 37°C) affects enzyme kinetics .
  • Solvent choice (DMSO vs. ethanol) alters compound solubility .

Structural analogs : Minor substitutions (e.g., methyl vs. methoxy) drastically alter pharmacodynamics .

Case Study :
A compound showing 90% herbicidal activity in one study but only 40% in another may differ in:

  • Application method (pre-emergence vs. post-emergence).
  • Soil organic content affecting bioavailability.

Q. Resolution :

  • Replicate studies under harmonized protocols (OECD guidelines).
  • Use LC-MS to confirm compound integrity post-application .

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